(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKFECXTWHHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid typically involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation and nanoparticle catalysts to enhance reaction efficiency and yield. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been shown to be effective in these reactions .
Chemical Reactions Analysis
Types of Reactions
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid involves its interaction with specific molecular targets, such as DNA and enzymes. This compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the activity of certain enzymes involved in DNA replication and repair . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
(9-Bromo-indolo[2,3-b]quinoxalin-6-yl)-acetic Acid ()
- Structure : Bromine replaces the methyl group at position 7.
- Impact : Bromine’s larger atomic radius and electronegativity increase steric bulk and electron-withdrawing effects compared to methyl. This may enhance DNA intercalation strength but reduce solubility.
- Applications: Brominated indoloquinoxalines are often used in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) .
9-Chloro-6H-indolo[2,3-b]quinoxaline-6-acetic Acid Hydrazide ()
- Structure : Chlorine at position 9 and a hydrazide group replacing the acetic acid.
- Impact : Chlorine’s moderate electronegativity balances lipophilicity and polarity. The hydrazide group introduces nucleophilic reactivity, enabling conjugation with carbonyl-containing biomolecules.
- Data : Predicted collision cross-section (CCS) for [M+H]+ is 207.4 Ų, suggesting moderate membrane permeability .
Functional Group Modifications
N-(3-(9-Ethynyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl)-2,2,2-trifluoroacetamide ()
- Structure : Ethynyl group at position 9 and a trifluoroacetamide-linked propyl chain at position 5.
- Impact : The ethynyl group enhances π-stacking with nucleic acids, while the trifluoroacetamide improves metabolic stability. This compound exhibits high specificity for G-quadruplex DNA, making it a candidate for gene regulation therapies .
6H-Indolo[2,3-b]quinoxaline-6-acetic Acid, 9-Chloro-, 2-((Phenylamino)thiocarbonyl)hydrazide ()
- Structure : Thiocarbonyl hydrazide replaces acetic acid.
- Impact : The thiocarbonyl group facilitates metal coordination and thiol-disulfide exchange reactions, broadening applications in enzyme inhibition. Molecular formula C23H17ClN6OS reflects increased molecular weight (471.94 g/mol) compared to the target compound .
Hybrid and Conjugated Derivatives
1-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-Hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone ()
- Structure: A hydrazino-ethanone moiety linked to a vanillin-derived benzylidene group.
- Impact: The phenolic hydroxyl and methoxy groups enable hydrogen bonding and antioxidant activity. This derivative’s melting point (254–256°C) indicates high thermal stability, suitable for solid-phase synthesis .
2-(6R)-6-(4-Fluoro-N-methylphenylsulfonamido)-5,6,7,8-tetrahydropyrido[2,3-b]indol-9-yl)acetic Acid ()
- Structure : Sulfonamide and tetrahydropyridoindole core.
- Impact : The sulfonyl group increases acidity (pKa ~1.5), enhancing binding to prostacyclin receptors (Ki ~76,000 nM). The saturated pyridoindole ring reduces planarity, limiting DNA intercalation but improving solubility .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Methyl and halogen substituents modulate electron density, affecting binding to nucleic acids. Bromo/chloro derivatives exhibit stronger intercalation than methyl due to enhanced electron withdrawal .
- Solubility : Acetic acid derivatives generally show higher aqueous solubility than hydrazides or amides, critical for bioavailability.
- Thermal Stability : Hydrazone derivatives (e.g., ) with aromatic substituents exhibit high melting points (>250°C), favoring stable formulation .
- Therapeutic Potential: While the target compound’s methyl and acetic acid groups balance lipophilicity and solubility, halogenated or conjugated analogs may offer superior target engagement in specific contexts (e.g., ROS generation or enzyme inhibition) .
Biological Activity
(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features an indole and quinoxaline moiety, which contributes to its unique reactivity and biological properties. Its structure allows for interactions with various biological targets, including DNA and enzymes.
The primary mechanism of action involves the intercalation into DNA, which stabilizes the DNA duplex. This stabilization can inhibit the activity of enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. Additionally, it has been shown to interact with proteins, potentially influencing various biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 22.11 |
| HCT116 (Colon) | 4.4 |
| K-562 (Leukemia) | Not specified but shown to inhibit growth significantly |
Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It has been found to inhibit viral replication in several studies, with derivatives showing enhanced activity against viruses such as Epstein-Barr virus (EBV). The presence of specific substituents on the quinoxaline ring has been linked to increased antiviral efficacy .
Antimicrobial Properties
In addition to its anticancer and antiviral activities, this compound exhibits antimicrobial effects against a range of pathogens. Its broad-spectrum activity includes antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on human colon carcinoma (HCT116) cells, reporting an IC50 value of 4.4 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Antiviral Potential : Another research effort highlighted the compound's ability to inhibit EBV replication without cytotoxic effects on healthy cells, suggesting a favorable therapeutic profile .
- Antimicrobial Effects : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for (9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid?
The compound can be synthesized via cyclocondensation reactions involving indoloquinoxaline precursors. For example, acetic acid is often used as a solvent or catalyst in cyclization steps. A typical protocol involves reacting substituted o-phenylenediamine derivatives with ketones or diketones in acetic acid at 110–115°C for 8–16 hours . Temperature control and stoichiometric ratios of reactants are critical for achieving high yields (>90%).
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups (e.g., nitrile or carbonyl peaks near 2224 cm⁻¹ or 1700 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation, particularly to resolve aromatic protons in the indoloquinoxaline core .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : To validate purity (±0.3–0.4% for C, H, N) .
Q. What solvents are suitable for solubility testing in experimental workflows?
The compound exhibits good solubility in chlorinated solvents (e.g., CHCl₃, dichloromethane) and tetrahydrofuran (THF) due to its planar aromatic structure and polar acetic acid side chain. Insolubility in water or hexane necessitates polar aprotic solvents for reaction setups .
Advanced Research Questions
Q. How can reaction mechanisms for indoloquinoxaline-acetic acid derivatives be investigated?
Mechanistic studies should focus on:
- Acid-catalyzed cyclization : Use deuterated acetic acid (CD₃COOD) to track proton transfer steps via NMR .
- Kinetic profiling : Monitor intermediate formation using HPLC or in situ FT-IR to identify rate-limiting steps .
- Computational modeling : DFT calculations to map transition states and activation energies for cyclization .
Q. What strategies address contradictory data in biological activity assays?
Discrepancies in antiviral or receptor-binding studies (e.g., IC₅₀ variability) may arise from:
- Purity issues : Validate compound integrity via HPLC and elemental analysis .
- Assay conditions : Optimize buffer pH (e.g., phosphate vs. Tris) and temperature to match physiological relevance .
- Metabolic stability : Assess oxidative metabolites using liver microsomes and LC-MS/MS to rule out false negatives .
Q. How does the acetic acid moiety influence stability under varying pH conditions?
The acetic acid group enhances aqueous solubility but may undergo esterification or decarboxylation at extreme pH. Stability studies should include:
Q. What methods resolve low yields in large-scale synthesis?
Scale-up challenges often relate to poor heat transfer or side reactions. Mitigation strategies:
- Flow chemistry : Improve temperature control and mixing efficiency .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during intermediate steps .
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Methodological Considerations
Q. How to design a protocol for assessing photostability in storage?
- Light exposure : Use a UV chamber (λ = 254–365 nm) for 48–72 hours.
- Analysis : Track degradation via TLC (Rf shifts) or HPLC peak area reduction .
- Storage recommendations : Opaque containers at –20°C under inert gas (N₂/Ar) .
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Cell viability assays : Use HEK-293 or HepG2 cells with MTT/WST-1 reagents to quantify IC₅₀ .
- Genotoxicity : Ames test (bacterial reverse mutation) or comet assay (DNA damage in mammalian cells) .
Data Interpretation and Validation
Q. How to reconcile discrepancies in reported solubility profiles?
Variations may stem from polymorphic forms or residual solvents. Validate via:
- XRPD : Identify crystalline vs. amorphous states .
- Karl Fischer titration : Quantify water content (<0.1% recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
